1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine
Description
The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine features a piperazine core substituted with two distinct moieties:
- A tetrazole ring linked via a methyl group to the piperazine nitrogen, further substituted with a 3,4-difluorophenyl group.
- A 2-fluorophenyl sulfonyl group attached to the adjacent piperazine nitrogen.
This structure combines electron-withdrawing fluorine atoms and sulfonyl groups, which may enhance metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(2-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-14-6-5-13(11-16(14)21)27-18(22-23-24-27)12-25-7-9-26(10-8-25)30(28,29)17-4-2-1-3-15(17)20/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBWXSQCQYHIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine typically involves multiple steps, including the formation of the tetrazole ring and the sulfonylation of the piperazine ring. Common synthetic routes may include:
Formation of the Tetrazole Ring: This can be achieved through the reaction of 3,4-difluoroaniline with sodium azide and a suitable catalyst under controlled conditions.
Sulfonylation of Piperazine: The piperazine ring can be sulfonylated using 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound’s fluorine atoms and tetrazole ring may enable it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Data Table
Key Observations
Ortho-substitution on the sulfonyl phenyl (2-fluorophenyl) may improve steric interactions in target binding compared to para-substituted analogs .
Synthetic Accessibility :
- Yields for piperazine-tetrazole derivatives vary widely (21–68%), influenced by substituent complexity and reaction conditions .
Physical Properties :
- Melting points correlate with molecular symmetry and substituent bulk. For example, trifluoromethyl groups () raise melting points compared to methoxy analogs .
Biological Activity
The compound 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, anticancer effects, and mechanisms of action.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 373.4 g/mol. The structure features a tetrazole ring, which is known for its bioactivity, and a piperazine moiety that enhances pharmacological interactions.
Antibacterial Properties
Recent studies indicate that compounds containing tetrazole and sulfonamide groups exhibit significant antibacterial activity. The specific compound has shown promising results against resistant bacterial strains, attributed to its unique structural features that allow it to interact effectively with bacterial cell targets.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against Gram-positive bacteria.
Anticancer Activity
In addition to antibacterial properties, this compound has been evaluated for anticancer activity. Research indicates that it acts as a microtubule destabilizer, inhibiting tubulin polymerization and leading to cell cycle arrest in cancer cells.
Case Study: In Vitro Anticancer Activity
In a study involving various cancer cell lines (e.g., HeLa, A549), the compound demonstrated:
- IC50 Values : Ranging from 5 to 15 µM across different cell lines.
- Mechanism of Action : The compound disrupts microtubule dynamics, leading to apoptosis in cancer cells.
These results highlight the potential of this compound as an anticancer agent targeting microtubule structures.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Target Proteins : The tetrazole ring facilitates binding to specific proteins involved in bacterial and cancer cell proliferation.
- Disruption of Cellular Processes : By inhibiting tubulin polymerization, the compound disrupts normal mitotic processes in cancer cells.
- Synergistic Effects : When combined with other antimicrobial agents, it may enhance overall efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2-fluorophenyl)sulfonyl)piperazine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves condensation of tetrazole and sulfonyl-piperazine precursors. For example, analogous compounds (e.g., 1-(2-fluorobenzyl)piperazine derivatives) are synthesized via nucleophilic substitution using DMF as a solvent, K₂CO₃ as a base, and controlled dropwise addition of alkylating agents (e.g., propargyl bromide) to achieve yields of ~55–70% .
- Key Variables : Reaction time (6–7 hours for complete substitution), temperature (room temperature to avoid side reactions), and stoichiometric ratios (1:1.2 for electrophile:piperazine) are critical. Chromatographic purification (silica gel, ethyl acetate/hexane) is recommended for isolating pure products .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?
- Methodology :
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
- NMR : ¹⁹F NMR to confirm fluorophenyl substitutions; ¹H/¹³C NMR for backbone structure validation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₉H₁₇F₃N₆O₂S, expected [M+H]⁺ = 475.12) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its biological activity, and what strategies optimize enantioselectivity during synthesis?
- Methodology : Asymmetric lithiation using (-)-sparteine or (+)-sparteine surrogate enables enantiopure α-substituted piperazines. For example, distal N-substituents (e.g., Boc groups) reduce ring fragmentation during lithiation, improving enantiomeric excess (ee >90%) .
- Data Contradiction : While bulky N-substituents enhance ee, they may hinder reactivity with certain electrophiles. A "diamine switch" strategy (alternating chiral ligands) resolves this trade-off .
Q. What structure-activity relationships (SAR) govern the compound’s pharmacological properties, particularly in CNS or antimicrobial applications?
- Methodology :
- In Vitro Assays : Fluorophenyl and tetrazole moieties enhance blood-brain barrier penetration (logP ~2.8). Compare with analogues like N,4-bis(2-fluorophenyl)piperazine-carbothioamide, which show IC₅₀ = 2.1 µM against S. aureus .
- Docking Studies : Molecular docking (AutoDock Vina) predicts high affinity for 5-HT₂A receptors (ΔG = -9.8 kcal/mol), linked to the sulfonyl-piperazine’s hydrogen-bonding with Ser159 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
